molecular formula C10H14ClNO2 B3022720 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride CAS No. 66380-03-8

2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride

Cat. No.: B3022720
CAS No.: 66380-03-8
M. Wt: 215.67 g/mol
InChI Key: VCSCYZLFUOOBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a methylamino group and a p-tolyl group attached to the acetic acid backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride typically involves the reaction of p-tolylacetic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methylamino and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-2-phenylacetic acid hydrochloride
  • 2-(Methylamino)-2-(p-chlorophenyl)acetic acid hydrochloride
  • 2-(Methylamino)-2-(p-methoxyphenyl)acetic acid hydrochloride

Uniqueness

2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties

Properties

IUPAC Name

2-(methylamino)-2-(4-methylphenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-3-5-8(6-4-7)9(11-2)10(12)13;/h3-6,9,11H,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSCYZLFUOOBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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